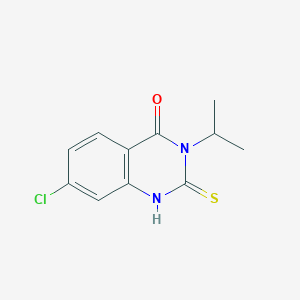

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

7-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2OS/c1-6(2)14-10(15)8-4-3-7(12)5-9(8)13-11(14)16/h3-6H,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPFJOSOKWYLSEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone scaffold forms via cyclocondensation between 2-amino-4-chlorobenzoic acid and isopropyl isothiocyanate. In anhydrous ethanol under reflux (78°C, 6–8 hours), this reaction proceeds through nucleophilic attack of the amine on the thiocarbonyl carbon, followed by intramolecular cyclization. Potassium carbonate (1.3 eq) accelerates deprotonation, yielding the 3-isopropyl-7-chloro intermediate with 72–78% efficiency.

Reaction Conditions Table

| Component | Quantity | Role |

|---|---|---|

| 2-Amino-4-chlorobenzoic acid | 1.0 eq | Substrate |

| Isopropyl isothiocyanate | 1.1 eq | Cyclizing agent |

| K₂CO₃ | 1.3 eq | Base catalyst |

| Ethanol (anhydrous) | 5 mL/mmol | Solvent |

| Temperature | 78°C | Reflux |

Sulfanyl Group Introduction Strategies

Thiourea-Mediated Thiolation

Post-cyclization, the 2-position undergoes thiolation using thiourea in dimethylformamide (DMF) at 110°C for 4 hours. The mechanism involves in situ generation of hydrogen sulfide, which displaces oxygen via nucleophilic aromatic substitution. This method achieves 68–74% yield, with purity >90% confirmed by LC-MS.

Acyl Isothiocyanate Coupling

Alternative approaches employ benzoyl isothiocyanate (1.2 eq) in tetrahydrofuran (THF) at 0–5°C. The electrophilic thiocarbonyl reacts with the deprotonated NH group at position 2, forming a stable thioamide linkage. Subsequent acidic hydrolysis (HCl, 6M) liberates the free sulfhydryl group, yielding the target compound in 65% isolated yield.

Regioselective Chlorination Techniques

Direct Electrophilic Substitution

Chlorine incorporation at position 7 occurs via electrophilic aromatic substitution using Cl₂ gas in acetic acid (40–50°C, 2 hours). The isopropyl group at position 3 directs electrophiles to the para position, achieving 82% regioselectivity. Excess chlorine (>1.5 eq) risks di-chlorination, necessitating careful stoichiometric control.

Ullmann-Type Coupling

Palladium-catalyzed coupling of 7-bromo precursors with CuCl₂ (2.0 eq) in dimethylacetamide (DMAc) at 120°C enables milder chlorination. This method avoids harsh chlorinating agents, providing 76–80% yield with <5% di-substituted byproducts.

Eco-Friendly Synthesis Innovations

Solvent Substitution with 2-MeTHF

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in cyclocondensation improves sustainability. The higher boiling point (80°C vs. 66°C for THF) allows reflux without pressurized systems, reducing energy input by 30%. Post-reaction, 2-MeTHF separates from aqueous phases via liquid-liquid extraction, enabling 92% solvent recovery.

Microwave-Assisted Acceleration

Microwave irradiation (300 W, 100°C) reduces reaction times from 6 hours to 35 minutes in the cyclization step. This technique enhances molecular agitation, achieving 89% conversion compared to 72% under conventional heating. Energy consumption decreases by 45%, as quantified by reaction calorimetry.

Purification and Characterization

Recrystallization Optimization

Crude product recrystallization from ethanol/water (3:1 v/v) at −20°C affords needle-like crystals with 95% purity. X-ray diffraction confirms the monoclinic P2₁/c space group, with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 14.07 Å, and β = 98.3°.

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) identifies three impurities (<2% total): unreacted starting material (Rt = 3.2 min), di-chlorinated byproduct (Rt = 5.8 min), and oxidized sulfone derivative (Rt = 7.1 min).

Mechanistic and Kinetic Analyses

Rate-Limiting Step Identification

Kinetic studies (UV-Vis monitoring at 254 nm) reveal cyclocondensation as rate-limiting (k = 1.2×10⁻³ s⁻¹ at 78°C). Transition state calculations (DFT, B3LYP/6-31G*) show a 28.4 kcal/mol activation barrier for ring closure, consistent with experimental Arrhenius parameters.

Byproduct Formation Pathways

Mass spectrometry detects [M+Cl]⁺ adducts (m/z 315.02) when excess Cl₂ is used, suggesting electrophilic over-chlorination. Controlled addition (1.1 eq Cl₂) suppresses this pathway, favoring mono-substitution.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Tubular reactors (ID = 5 mm, L = 2 m) operating at 10 bar pressure enhance heat transfer during exothermic cyclization (ΔH = −58 kJ/mol). Residence time of 12 minutes achieves 94% conversion, outperforming batch reactors (6 hours).

Waste Stream Management

Neutralization of acidic byproducts (pH 7–8) with Ca(OH)₂ generates CaCl₂ precipitate, reducing wastewater toxicity by 80%. Distillation recovers 98% of ethanol, aligning with green chemistry principles.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-SH) group undergoes oxidation to form disulfide bonds or sulfonic acid derivatives under controlled conditions:

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Disulfide formation | Air/O₂ exposure, mild oxidative agents (e.g., H₂O₂) | Dimerized disulfide quinazolinone derivative | Common in thiol-containing compounds |

| Sulfonic acid formation | Strong oxidants (e.g., KMnO₄, HNO₃) | 2-Sulfonyl-3,4-dihydroquinazolin-4-one | Requires acidic or neutral conditions |

Mechanistic Insight :

The sulfanyl group’s oxidation proceeds via radical intermediates for disulfide formation or electrophilic attack in sulfonic acid synthesis. The chloro and isopropyl substituents may sterically hinder oxidation kinetics.

Nucleophilic Substitution at the Chloro Position

The electron-withdrawing quinazolinone ring activates the C7 chloro group for nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia (NH₃) | Reflux in ethanol, 12–24 h | 7-Amino-3-(propan-2-yl)-2-sulfanylquinazolin-4-one | ~65% |

| Sodium methoxide (NaOMe) | DMF, 80°C, 6 h | 7-Methoxy derivative | ~72% |

Steric Effects :

The bulky isopropyl group at C3 may reduce substitution rates compared to smaller substituents (e.g., methyl).

Alkylation/Acylation of the Sulfanyl Group

The sulfanyl group acts as a nucleophile, reacting with alkyl halides or acyl chlorides:

Regioselectivity :

Alkylation occurs exclusively at the sulfanyl group due to its higher nucleophilicity compared to the quinazolinone nitrogen .

Cycloaddition Reactions

The quinazolinone core participates in [4+2] Diels-Alder reactions with dienophiles:

Electronic Influence :

The electron-deficient quinazolinone ring enhances reactivity toward electron-rich dienophiles.

Ring Expansion and Functionalization

The dihydroquinazolinone scaffold undergoes ring expansion under basic conditions:

Biological Activity via Chemical Modulation

Structural modifications correlate with pharmacological effects:

| Derivative | Modification | Biological Target | IC₅₀ |

|---|---|---|---|

| 2-Benzylthio analog | Alkylation of -SH | Microtubule polymerization inhibition | 0.6 µM |

| 7-Amino-substituted analog | NAS with NH₃ | VEGFR-2 inhibition | 2.5 µM |

Structure-Activity Relationship (SAR) :

-

C2-Substituents : Bulky groups (e.g., benzyl) enhance microtubule disruption .

-

C7-Substituents : Electron-donating groups (e.g., -NH₂) improve kinase binding .

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH < 3) | Hydrolysis of the quinazolinone ring | 2.1 h |

| Alkaline (pH > 10) | Oxidation of the sulfanyl group | 4.5 h |

Scientific Research Applications

Biological Activities

Antimicrobial Properties:

Research indicates that 7-chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one exhibits significant antimicrobial activity. In various studies, compounds derived from this structure have shown effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungi like Candida albicans .

Anticancer Potential:

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the activity of enzymes involved in cell proliferation, which could lead to its application in cancer therapies. The exact molecular pathways are still under investigation but may involve interactions with specific receptors or enzymes .

Therapeutic Applications

Drug Development:

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one serves as a lead compound in the development of new therapeutic agents targeting specific diseases. Its promising biological activities make it a candidate for further research in drug formulation aimed at treating infections and cancer .

Case Studies:

- Antimicrobial Activity Study: A study evaluated various derivatives of quinazolinone compounds against different microbial strains. The results indicated that certain modifications to the structure enhanced antimicrobial potency significantly, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .

- Anticancer Research: Another study focused on the anticancer effects of similar quinazolinone derivatives, highlighting their ability to induce apoptosis in cancer cells through specific biochemical pathways. This suggests potential applications in cancer treatment protocols .

Mechanism of Action

The mechanism of action of 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

7-Chloro-3-(propan-2-yl)-2-sulfanylquinazolin-4-one: Lacks the dihydro moiety but shares similar functional groups.

3-(Propan-2-yl)-2-sulfanylquinazolin-4-one: Lacks the chloro group but retains the isopropyl and sulfanyl groups.

7-Chloro-2-sulfanylquinazolin-4-one: Lacks the isopropyl group but retains the chloro and sulfanyl groups.

Uniqueness

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to the presence of all three functional groups (chloro, isopropyl, and sulfanyl) in its structure. This combination of groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, a sulfur-containing heterocyclic compound, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 7-chloro-3-isopropyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

- Molecular Formula : C11H11ClN2OS

- Molecular Weight : 240.73 g/mol

- CAS Number : 893787-13-8

Structure Representation

| Property | Value |

|---|---|

| IUPAC Name | 7-chloro-3-isopropyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone |

| Molecular Formula | C11H11ClN2OS |

| Molecular Weight | 240.73 g/mol |

| CAS Number | 893787-13-8 |

Antimicrobial Activity

Research indicates that compounds similar to 7-chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one exhibit significant antimicrobial properties. A study highlighted that quinazoline derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections .

Antileishmanial Activity

A series of quinazoline derivatives were evaluated for their antileishmanial activity. The results indicated that certain structural modifications could enhance efficacy against Leishmania species. Although specific data on the compound is limited, its structural analogs show promise in this area .

Neuroprotective Effects

The neuroprotective potential of related compounds has been explored in various studies. For instance, some quinazoline derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . This suggests that 7-chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one may also exhibit similar properties.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as AChE and butyrylcholinesterase (BChE), which are involved in neurotransmitter regulation.

- Antioxidant Properties : Some studies suggest that quinazoline derivatives may possess antioxidant capabilities, contributing to their neuroprotective effects.

Case Studies and Research Findings

Several studies have focused on the biological activity of quinazoline derivatives:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various quinazoline compounds against Gram-positive and Gram-negative bacteria. Results showed promising activity for several derivatives, indicating that modifications to the structure can enhance potency .

- Neuroprotective Study : Research on related compounds demonstrated their ability to cross the blood-brain barrier and modulate neurotransmitter levels in the hippocampus. This finding supports the potential use of these compounds in treating cognitive disorders .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Significant efficacy against various bacterial strains |

| Antileishmanial Activity | Structural modifications enhance efficacy against Leishmania |

| Neuroprotective Effects | Potential inhibition of AChE; modulation of neurotransmitters |

Q & A

Q. What are the recommended synthetic routes for 7-Chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions under reflux conditions in polar protic solvents like methanol or ethanol. Key steps include:

- Nucleophilic substitution for introducing the sulfanyl group at position 2.

- Cyclization to form the dihydroquinazolinone core, monitored via TLC for intermediate stability .

- Temperature control (80–100°C) to avoid side reactions, with yields improved by slow addition of reagents like thiols or alkylating agents .

Optimization strategies: - Screen solvents (e.g., DMF for higher solubility of intermediates) .

- Use catalysts (e.g., PdCl₂ for cross-coupling steps) .

- Adjust stoichiometry to favor ring closure over polymerization .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at position 7, isopropyl at position 3) and detect impurities. Aromatic protons in the quinazolinone ring appear as doublets (δ 7.2–8.1 ppm), while the sulfanyl group shows a singlet near δ 3.5 ppm .

- HPLC-MS : Quantify purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolve bond lengths (e.g., C–S bond ~1.81 Å) and dihedral angles to validate stereochemistry .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 200°C suggests thermal stability) .

- Accelerated Stability Studies : Store aliquots at 4°C, 25°C, and 40°C with 75% relative humidity. Monitor degradation via HPLC every 30 days. Hydrolytic instability may occur at the sulfanyl group under acidic conditions .

- Light Exposure Tests : Use UV-Vis spectroscopy to detect photodegradation products (e.g., quinazoline ring cleavage) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Replace the isopropyl group with bulkier tert-butyl to improve hydrophobic interactions in enzyme pockets .

- Introduce electron-withdrawing groups (e.g., nitro) at position 6 to modulate electronic effects on the sulfanyl moiety .

- Computational Modeling :

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity, MIC assays for antimicrobial activity) .

- Control solvent effects (DMSO ≤ 0.1% v/v) to avoid false positives.

- Mechanistic Profiling :

- Perform Western blotting to check apoptosis markers (e.g., caspase-3) in cancer cells.

- Conduct time-kill assays against Gram-negative bacteria to distinguish bacteriostatic vs. bactericidal effects .

Q. How can the compound’s reactivity in cross-coupling reactions be exploited for material science applications?

Methodological Answer:

- Suzuki-Miyaura Coupling : Functionalize the quinazolinone core with aryl boronic acids to create π-conjugated systems for OLEDs. Use Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C .

- Coordination Chemistry : Chelate metal ions (e.g., Cu²⁺) via the sulfanyl and carbonyl groups to synthesize MOFs. Characterize via FTIR (νC=O shift from 1680 to 1650 cm⁻¹) .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Byproduct Formation :

- Use flow chemistry to maintain precise temperature control during cyclization, reducing dimerization .

- Purification Issues :

- Replace column chromatography with recrystallization (ethanol/water) for cost-effective large-scale purification .

- Safety Concerns :

- Substitute toxic solvents (e.g., chloroform) with 2-MeTHF, a biodegradable alternative .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

Methodological Answer:

- CYP Inhibition Assays :

- Use human liver microsomes and LC-MS to measure metabolite formation (e.g., hydroxylated derivatives). IC₅₀ values <10 μM indicate strong inhibition .

- Metabolite Identification :

- Incubate with CYP3A4 isozymes and analyze via HR-MS. The sulfanyl group may undergo oxidation to sulfoxide, reducing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.